N-(Diphenylmethylene)glycine methyl ester N-(Diphenylmethylene)glycine methyl ester
Brand Name: Vulcanchem
CAS No.: 81167-39-7
VCID: VC20764129
InChI: InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
SMILES: COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol

N-(Diphenylmethylene)glycine methyl ester

CAS No.: 81167-39-7

Cat. No.: VC20764129

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

N-(Diphenylmethylene)glycine methyl ester - 81167-39-7

CAS No. 81167-39-7
Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
IUPAC Name methyl 2-(benzhydrylideneamino)acetate
Standard InChI InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Standard InChI Key PQTOLHHWLUCKSB-UHFFFAOYSA-N
SMILES COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2

Chemical Structure and Properties

PropertyValueReference
CAS Number81167-39-7
Molecular Weight253.296 g/mol
Physical AppearanceWhite to pale yellow solid
Melting Point42-44°C
Boiling Point342.8±34.0°C at 760 mmHg
Density1.1±0.1 g/cm³
Flash Point135.8±20.1°C
Vapor Pressure0.0±0.8 mmHg at 25°C
LogP2.65
pKa2.22±0.50 (predicted)
Exact Mass253.110275
Polar Surface Area (PSA)38.66000
Index of Refraction1.546

The physical state of N-(Diphenylmethylene)glycine methyl ester as a solid at room temperature, combined with its moderate melting point, makes it convenient for laboratory handling and storage. Its LogP value of 2.65 indicates moderate lipophilicity, suggesting reasonable membrane permeability—a relevant characteristic for drug development applications . The compound's structure allows for nucleophilic attack at the carbonyl carbon, making it particularly useful in various synthetic pathways.

The synthesis of N-(Diphenylmethylene)glycine methyl ester typically involves the condensation reaction between benzophenone imine and glycine methyl ester or its derivatives . A referenced synthetic pathway was documented in Tetrahedron Letters (volume 23, page 2863, 1982), establishing a foundation for its production methodology . Alternative synthetic routes may utilize methyl bromoacetate as a starting material, reacting with benzophenone imine under appropriate conditions to yield the target compound .

The compound's preparation can also involve the reaction of glycine methyl ester hydrochloride with benzophenone under specific reaction conditions, providing a versatile approach to its synthesis . These synthetic pathways highlight the compound's accessibility for research purposes and industrial applications, contributing to its widespread use in various fields of chemistry.

Applications in Research and Industry

N-(Diphenylmethylene)glycine methyl ester demonstrates remarkable versatility across multiple scientific disciplines and industrial sectors, serving as both a reagent and an intermediate in numerous chemical processes.

Pharmaceutical Development

Research Findings and Advanced Applications

Recent research has uncovered several specialized applications and properties of N-(Diphenylmethylene)glycine methyl ester that extend its utility beyond conventional uses.

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